An In-Depth Technical Guide to 1-Butylnaphthalene
An In-Depth Technical Guide to 1-Butylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butylnaphthalene is an alkylated polycyclic aromatic hydrocarbon (PAH) that serves as a significant subject of study in various scientific disciplines, including environmental science, toxicology, and medicinal chemistry. Its chemical structure, characterized by a naphthalene core appended with a butyl group, imparts specific physicochemical properties that influence its environmental fate, biological interactions, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of 1-Butylnaphthalene, focusing on its chemical identity, physical properties, synthesis, and its relevance in biological systems, particularly in the context of drug development.
Chemical Identity and Properties
1-Butylnaphthalene is identified by the CAS Number 1634-09-9 and its IUPAC name is 1-butylnaphthalene .[1][2][3] It is also known by other names such as α-Butylnaphthalene and 1-Naphthyl-1-butane.[2][3]
Physicochemical Data
A summary of the key physicochemical properties of 1-Butylnaphthalene is presented in the table below, compiled from various sources. This data is crucial for understanding its behavior in both experimental and biological settings.
| Property | Value | Source(s) |
| CAS Number | 1634-09-9 | [1][2][3] |
| IUPAC Name | 1-butylnaphthalene | [4] |
| Molecular Formula | C₁₄H₁₆ | [1][2] |
| Molecular Weight | 184.28 g/mol | [4][5] |
| Physical State | Liquid | [5] |
| Appearance | Yellow to colorless oil | [5] |
| Density | 0.973 g/cm³ | [1][5] |
| Boiling Point | 291.4 °C at 760 mmHg | [1] |
| Melting Point | -20 °C | [6] |
| Flash Point | 131.4 °C | [1] |
| Refractive Index | 1.578 | [1] |
| Vapor Pressure | 0.00341 mmHg at 25°C | [1] |
Synthesis of 1-Butylnaphthalene
The synthesis of 1-butylnaphthalene is most commonly achieved through the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene with n-Butene
This protocol describes the synthesis of multi-butylnaphthalenes, which includes 1-butylnaphthalene, using n-butene as the alkylating agent and trifluoromethanesulfonic acid as the catalyst.[7]
Materials:
-
Naphthalene
-
n-Butene
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Solvent (e.g., a suitable hydrocarbon)
Procedure:
-
In a suitable reactor, dissolve naphthalene in the chosen solvent.
-
Introduce the trifluoromethanesulfonic acid catalyst to the mixture. A catalyst dosage of 3.2 wt% is optimal for high conversion.[7]
-
Heat the mixture to the reaction temperature of 60 °C.[7]
-
Introduce a continuous flow of n-butene gas into the reactor at a flow rate of 20 mL/min for a duration of 40 minutes.[7]
-
After the reaction is complete, cool the reactor to room temperature.
-
Wash the resulting mixture with a saturated sodium carbonate solution to neutralize and remove the acid catalyst.
-
The organic layer is then subjected to vacuum distillation to remove the solvent and any unreacted naphthalene, yielding the multi-butylnaphthalene product.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 1-butylnaphthalene.
Biological Relevance and Drug Development
While 1-butylnaphthalene itself is not a therapeutic agent, the naphthalene scaffold is a common motif in medicinal chemistry. Naphthalene derivatives have been investigated for a wide range of biological activities. The lipophilic nature of the butylnaphthalene core makes it a candidate for interacting with biological membranes and hydrophobic pockets of proteins.
Metabolic Pathways
Understanding the metabolic fate of 1-butylnaphthalene is crucial for assessing its toxicological profile and for the rational design of naphthalene-based drugs with improved metabolic stability. A key metabolic pathway for 1-butylnaphthalene involves bacterial biotransformation, as observed in soil bacteria like Sphingobium barthaii.[8] This process involves a series of enzymatic reactions that break down the compound.
The biotransformation of 1-butylnaphthalene by Sphingobium barthaii proceeds through several key steps, including:
-
Aromatic Ring-Opening: The stable naphthalene ring system is cleaved, a critical step in its degradation.
-
Alkyl Chain-Shortening: The butyl group is shortened through oxidative processes.
-
Formation of Alkylated Phenols and α,β-Unsaturated Aldehydes: These intermediates are key catabolites in the degradation pathway.[8]
Biotransformation Pathway of 1-Butylnaphthalene:
Caption: Metabolic pathway of 1-butylnaphthalene.
Conclusion
1-Butylnaphthalene, with its well-defined chemical and physical properties, serves as a valuable model compound for studying the environmental behavior and biological interactions of alkylated PAHs. The straightforward synthesis via Friedel-Crafts alkylation allows for its accessibility in research settings. For drug development professionals, understanding the metabolic pathways of such naphthalene derivatives is paramount for designing new chemical entities with desirable pharmacokinetic and toxicological profiles. The insights gained from the biotransformation of 1-butylnaphthalene can inform the development of more robust and safer naphthalene-based therapeutic agents.
References
- 1. 1-n-Butylnaphthalene | 1634-09-9 [chemnet.com]
- 2. Naphthalene, 1-butyl- [webbook.nist.gov]
- 3. Naphthalene, 1-butyl- [webbook.nist.gov]
- 4. 1-Butylnaphthalene | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 1-butylnaphthalene [stenutz.eu]
- 7. Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties [mdpi.com]
- 8. Assessment of bacterial biotransformation of alkylnaphthalene lubricating base oil component 1-butylnaphthalene by LC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
